Lurasidone-d8
Overview
Description
Lurasidone-d8 is a deuterated form of lurasidone, an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lurasidone due to its enhanced stability and reduced metabolic rate compared to the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lurasidone-d8 involves the incorporation of deuterium atoms into the lurasidone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions and the use of deuterated reagents in the synthesis process . The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity of the final product . The production process is carefully monitored to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Lurasidone-d8 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Lurasidone-d8 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lurasidone in the body.
Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of lurasidone.
Drug Interaction Studies: Used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of lurasidone.
Biological Research: Employed in studies related to the biological effects and mechanisms of action of lurasidone.
Industrial Applications: Used in the development of more stable and effective formulations of lurasidone for therapeutic use.
Mechanism of Action
Lurasidone-d8, like lurasidone, exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in reducing the symptoms of schizophrenia and bipolar disorder by balancing the levels of dopamine and serotonin in the brain . Additionally, this compound has partial agonist activity at serotonin 5-HT1A receptors and antagonistic activity at serotonin 5-HT7 receptors, which may contribute to its therapeutic effects on mood and cognition .
Comparison with Similar Compounds
Lurasidone: The non-deuterated form of lurasidone, used for the same therapeutic purposes.
Aripiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.
Olanzapine: An atypical antipsychotic with a broader receptor binding profile, including histamine and muscarinic receptors.
Uniqueness of Lurasidone-d8: this compound is unique due to its deuterium incorporation, which enhances its metabolic stability and reduces the rate of metabolic degradation . This makes it a valuable tool in pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated compounds .
Properties
IUPAC Name |
(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1/i11D2,12D2,13D2,14D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-KBFPQGGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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